molecular formula C5H7N3O B1368344 5-Methoxypyrazin-2-amine CAS No. 54013-07-9

5-Methoxypyrazin-2-amine

Cat. No.: B1368344
CAS No.: 54013-07-9
M. Wt: 125.13 g/mol
InChI Key: BWXBZAOCBVXFMQ-UHFFFAOYSA-N
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Description

5-Methoxypyrazin-2-amine: is an organic compound with the molecular formula C5H7N3O . It is a derivative of pyrazine, characterized by the presence of an amino group at the 2-position and a methoxy group at the 5-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxypyrazin-2-amine typically involves the reaction of 2-chloropyrazine with methanol in the presence of a base to introduce the methoxy group.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxypyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

5-Methoxypyrazin-2-amine serves as an important pharmaceutical intermediate. It is involved in the synthesis of bioactive compounds that can lead to the development of new medications. Notably, its structure allows for modification to create derivatives with enhanced therapeutic properties.

Case Study: PRMT5 Inhibitors

Recent research has explored the role of this compound in developing protein arginine methyltransferase 5 (PRMT5) inhibitors. These inhibitors are being investigated for their potential in cancer therapy due to their ability to target specific epigenetic modifications associated with tumor growth. For instance, compounds derived from this amine have shown promising results in reducing tumor burden in clinical trials, indicating a pathway for future drug development .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the formulation of new pesticides and herbicides. Its properties contribute to enhanced crop protection while minimizing environmental impacts.

Data Table: Agricultural Applications

Application TypeDescriptionImpact
PesticidesDevelopment of novel formulationsImproved efficacy and reduced toxicity
HerbicidesTargeted weed control solutionsEnhanced crop yield and sustainability

Flavor and Fragrance Industry

The compound is also employed in creating flavoring agents and fragrances. Its unique sensory profiles can enhance consumer products, making it valuable in food technology and cosmetics.

Example: Flavor Profile Development

Research indicates that formulations including this compound provide distinctive flavors that are appealing in both food and perfumery applications. This versatility allows manufacturers to innovate new products that meet consumer preferences.

Material Science

In material science, this compound is being investigated for its potential in developing advanced materials such as polymers. These materials exhibit improved thermal stability and chemical resistance.

Research Findings

Studies have shown that incorporating this compound into polymer matrices enhances mechanical properties and thermal performance, making it suitable for high-performance applications .

Biochemical Research

Biochemically, this compound is a valuable tool for studying biochemical pathways. It aids researchers in understanding complex biological processes, which can lead to targeted therapies for various diseases.

Case Study: Biochemical Pathway Analysis

In one study, researchers utilized this compound to investigate the effects of methylation on gene expression related to cancer progression. The findings highlighted its role in modulating specific pathways, providing insights into potential therapeutic targets .

Mechanism of Action

The mechanism of action of 5-Methoxypyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of certain biochemical pathways, depending on its structural modifications. The methoxy and amino groups play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

  • 2-Amino-5-methylpyrazine
  • 2-Amino-5-chloropyrazine
  • 2-Amino-5-bromopyrazine

Comparison: 5-Methoxypyrazin-2-amine is unique due to the presence of the methoxy group, which imparts different electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications .

Biological Activity

5-Methoxypyrazin-2-amine is a compound of increasing interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Properties

This compound is a derivative of pyrazine, characterized by the presence of a methoxy group at the 5-position and an amino group at the 2-position. This structural configuration is crucial for its biological activity, as modifications can significantly influence its pharmacological properties.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. A study synthesized a library of analogues that demonstrated efficacy against various bacterial strains, including Helicobacter pylori and Clostridium difficile .

Table 1: Antimicrobial Efficacy of this compound Analogues

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundH. pylori3 × 10^−4 M
Other AnaloguesC. difficileVaries (specific data not provided)

The mechanism of action appears to involve inhibition of essential enzymes in bacterial metabolism, similar to other pyrazine derivatives .

Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence supporting the anticancer potential of this compound. A study on related thiazole compounds showed that modifications in their structure could lead to significant anticancer effects against various cancer cell lines .

Case Study: Anticancer Efficacy

One notable case involved the evaluation of a compound structurally related to this compound in human leukemia cell lines, where it exhibited an IC50 value indicating effective cytotoxicity . The specific mechanisms are still under investigation but may involve apoptosis induction and cell cycle arrest.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of this compound. Research into similar compounds has shown that:

  • Substituents : Different substituents on the pyrazine ring can enhance or diminish biological activity.
  • Functional Groups : The presence of amino or other functional groups can significantly impact solubility and bioavailability .

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Methoxy GroupIncreases solubility
Amino GroupEnhances interaction with biological targets
Additional Aromatic RingsPotentially increases potency

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Methoxypyrazin-2-amine in academic laboratories?

  • Methodology :

  • Nucleophilic substitution : React 5-chloropyrazin-2-amine with sodium methoxide (NaOMe) in methanol under reflux (60–80°C for 12–24 hours). Monitor completion via TLC or HPLC .
  • Alternative pathway : Use copper-catalyzed coupling of pyrazin-2-amine with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF at 100°C) .
    • Key considerations : Optimize reaction time and stoichiometry to minimize byproducts like N-methylated derivatives.

Q. How is the purity and structure of this compound validated experimentally?

  • Analytical techniques :

  • HPLC : Purity ≥95% confirmed using a C18 column, mobile phase (acetonitrile/water, 70:30), UV detection at 254 nm .
  • 1H NMR : Characteristic peaks include δ 8.10 ppm (pyrazine H), δ 3.90 ppm (OCH₃), and δ 6.20 ppm (NH₂, broad singlet) .
  • Mass spectrometry : ESI-MS m/z 125.13 [M+H]⁺ .

Q. What are the storage conditions to ensure compound stability?

  • Store at 0–8°C in airtight, light-protected containers. Desiccate to prevent hydrolysis of the methoxy group. Shelf life >12 months under these conditions .

Advanced Research Questions

Q. How does the methoxy group influence the reactivity of this compound in cross-coupling reactions?

  • Experimental design :

  • Suzuki-Miyaura coupling : React with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ catalyst in DMF/H₂O (3:1) at 80°C. The methoxy group directs regioselectivity to the para position .
  • Contradiction analysis : Unlike bromo analogs (e.g., 5-bromo-N-methylpyrazin-2-amine), methoxy groups are less reactive in SNAr reactions but enhance electron density for metal-catalyzed couplings .

Q. What computational strategies predict the pharmacological potential of this compound derivatives?

  • Methodology :

  • Molecular docking : Assess binding affinity to VEGFR or PDGFR using AutoDock Vina. The methoxy group enhances hydrophobic interactions in kinase active sites .
  • ADMET prediction : Use SwissADME to evaluate bioavailability (LogP = 1.2), CYP450 inhibition risk, and blood-brain barrier permeability .

Q. How can impurities (e.g., nitrosamines) be mitigated during synthesis?

  • Risk mitigation :

  • Chromatographic monitoring : Employ UPLC-MS to detect nitrosamine formation (e.g., NDMA) at trace levels (LOQ = 0.1 ppm) .
  • Process optimization : Avoid nitrite-containing reagents and use tertiary amines instead of secondary amines in reaction steps .

Q. Key Research Challenges

  • Regioselectivity in derivatization : Competing reactivity of NH₂ vs. OCH₃ groups requires protecting group strategies (e.g., Boc for NH₂) .
  • Scalability : Lab-scale synthesis (1–10 g) achieves >70% yield, but pilot-scale (>100 g) faces challenges in solvent recovery .

Properties

IUPAC Name

5-methoxypyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXBZAOCBVXFMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10561415
Record name 5-Methoxypyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54013-07-9
Record name 5-Methoxypyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxypyrazin-2-amine
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Synthesis routes and methods I

Procedure details

5-Bromopyrazin-2-amine (0.11 g, 0.63 mmol) was dissolved in NaOMe/MeOH (0.23 g Na metal in 10 mL MeOH) and heated by microwave irradiation at 140° C. for 7 hours. After evaporation of the solvent, the residue was purified by preparative TLC, eluting with 30% ethyl acetate-n-hexane, to give 5-methoxypyrazin-2-amine (25 mg, 32%).
Quantity
0.11 g
Type
reactant
Reaction Step One
Name
NaOMe MeOH
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 5-chloropyrazin-2-amine (0.2 g, 1.54 mmol) in MeOH (3 mL) was added Cu powder (0.13 g, 2.07 mmol), followed by a solution of sodium methoxide in MeOH (0.38 mL, 1.75 mmol). The reaction mixture was stirred at 150° C. in a sealed tube for 24 h. The reaction mixture was then filtered through Celite, and the filtrate was concentrated in vacuo. The crude product obtained was purified by column chromatography (silica: 100-200 mesh, MeOH:DCM 2-3%) to afford the title compound (0.13 g, 67%). LCMS (ES+) 126 (M+H)+, RT 1.06 minutes (method 1).
Quantity
0.2 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu
Quantity
0.13 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.38 mL
Type
solvent
Reaction Step Three
Yield
67%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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